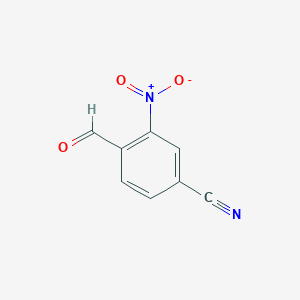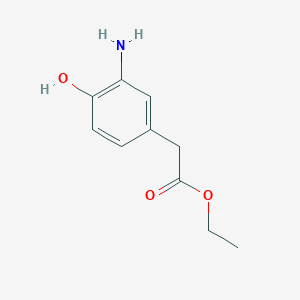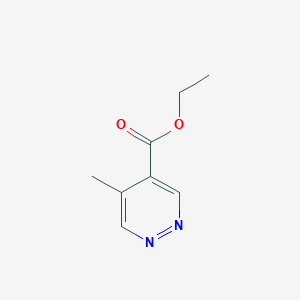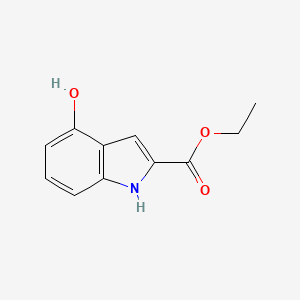
5-Methyl-2-(4-(Trifluormethyl)phenyl)thiazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a chemical compound with the formula C6H4F3NO2S. It has a molecular weight of 211.16 . This compound belongs to the class of organic compounds known as thiazoles .
Synthesis Analysis
The synthesis of this compound can be achieved by adding 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the thiazole ring .Chemical Reactions Analysis
Thiazoles, including this compound, are important heterocyclics exhibiting various biological activities. The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.570±0.06 g/cm3, a melting point of 186-187°C, and a predicted boiling point of 285.5±40.0 °C. It also has a flash point of 126.5°C and a vapor pressure of 0.0013mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Pestizidsynthese
Diese Verbindung wird häufig bei der Synthese neuer Arten von Insektiziden und Herbiziden eingesetzt und spielt eine entscheidende Rolle bei der Entwicklung von landwirtschaftlichen Chemikalien .
Medizinische Chemie: Zwischenprodukt für bioaktive Moleküle
Sie dient als Zwischenprodukt in der medizinischen Chemie für die Synthese von Pestizidmolekülen, Insektiziden und anderen biologisch aktiven Molekülen .
Organische Synthese: Chemisches Zwischenprodukt
Die Verbindung ist ein Thiazolderivat, das als Zwischenprodukt in der organischen Synthese verwendet werden kann und zu verschiedenen chemischen Produktionsprozessen beiträgt .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they induce a range of molecular and cellular effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction . Additionally, it has shown interactions with proteins involved in inflammatory pathways, potentially modulating the activity of key inflammatory mediators .
Cellular Effects
The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, it has been shown to impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These effects can lead to changes in cell proliferation, apoptosis, and overall cell function.
Molecular Mechanism
At the molecular level, 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme . The compound can also influence enzyme activity by modifying the expression of genes encoding these enzymes. Additionally, it has been observed to interact with signaling molecules, such as kinases and phosphatases, thereby modulating signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dose optimization in potential therapeutic applications. Toxicity studies have shown that the compound’s adverse effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its intracellular concentration and localization. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can impact mitochondrial function and energy metabolism . Understanding the subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCVMXOMGMKIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582978 |
Source


|
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343322-66-7 |
Source


|
| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)






![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)
